1-(Difluoromethyl)-1-ethynylcyclopropane is a fluorinated cyclopropane derivative that has garnered interest in synthetic organic chemistry due to its unique structural features and potential applications in various fields, including medicinal chemistry. The compound features a cyclopropane ring with a difluoromethyl group and an ethynyl substituent, making it a valuable intermediate for the synthesis of more complex fluorinated compounds.
The compound can be classified under organofluorine compounds, specifically as a substituted cyclopropane. Its significance arises from the presence of fluorine atoms, which can enhance the biological activity and stability of the resulting molecules. The synthesis of 1-(difluoromethyl)-1-ethynylcyclopropane is typically achieved through various methods involving fluorinated reagents and cyclopropanation techniques.
The synthesis of 1-(difluoromethyl)-1-ethynylcyclopropane can be approached through several methods, primarily focusing on the generation of difluorocarbene, which can react with alkenes or alkynes to form cyclopropane derivatives.
The synthetic routes often involve careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity. For instance, using solvents like diglyme at elevated temperatures has been shown to facilitate efficient reactions leading to high yields of cyclopropane derivatives .
The molecular structure of 1-(difluoromethyl)-1-ethynylcyclopropane includes:
1-(Difluoromethyl)-1-ethynylcyclopropane can participate in various chemical reactions due to its reactive functionalities:
The reactivity profile is influenced by the presence of fluorine atoms, which can stabilize certain intermediates or transition states during chemical transformations. This characteristic is particularly relevant in designing synthetic pathways for biologically active compounds.
The mechanism by which 1-(difluoromethyl)-1-ethynylcyclopropane exerts its effects or participates in reactions often involves:
Data on specific mechanisms may vary depending on the context of use (e.g., medicinal chemistry versus industrial applications).
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
1-(Difluoromethyl)-1-ethynylcyclopropane finds applications primarily in:
The synthesis of the cyclopropane core in 1-(difluoromethyl)-1-ethynylcyclopropane (CAS 2229231-08-5, C₆H₆F₂) primarily exploits cyclopropanation reactions between difluorocarbene intermediates and alkyne-containing alkenes. Difluorocarbene generation methodologies are pivotal, with non-metal and metal-mediated approaches offering distinct advantages [7].
Classical difluorocarbene sources include sodium chlorodifluoroacetate (ClCF₂COONa), which undergoes decarboxylation at elevated temperatures (180–190°C) to liberate :CF₂. This electrophilic carbene readily attacks electron-rich alkenes, including ethynyl-substituted precursors, forming the strained cyclopropane ring. However, limitations arise with electron-deficient alkenes due to reduced reactivity [7]. Alternative reagents like halodifluoromethanes (e.g., BrCF₂Br, ClCF₂H) enable cyclopropanation under milder conditions. Phase-transfer catalysis (PTC), particularly using tetraarylarsonium salts, facilitates :CF₂ generation from chlorodifluoromethane (Freon 22) at room temperature, enhancing functional group tolerance [7].
Table 1: Difluorocarbene Sources for Cyclopropanation
Reagent | Conditions | Advantages | Limitations |
---|---|---|---|
ClCF₂COONa | 180-190°C (diglyme/triglyme) | Widely accessible, reliable for electron-rich alkenes | High temp, excess reagent needed |
BrCF₂Br + Zn | RT - 80°C, sometimes with I₂ | Milder than ClCF₂COONa | Primarily for electron-rich alkenes |
ClCF₂H (Freon 22) + Base | RT, PTC (e.g., Ph₄As⁺Cl⁻) | Room temperature, good selectivity | Requires specialized PTC catalysts |
Ph₃P⁺CF₂COO⁻ | 80-100°C | Stable, easy handling | Higher cost, moderate yields |
A significant advancement involves intramolecular cyclizations of pre-functionalized precursors. For example, γ,γ-difluoroallylic propargyl esters can undergo metal-catalyzed cyclization, offering routes to ethynylcyclopropanes with defined stereochemistry and compatibility with electron-withdrawing groups [7]. This strategy circumvents the electrophilicity constraints of free :CF₂.
Introducing the difluoromethyl (CHF₂) group onto the pre-formed ethynylcyclopropane core or its precursors employs electrophilic, nucleophilic, and radical pathways.
Electrophilic difluoromethylation utilizes reagents like S-(difluoromethyl)sulfonium salts (e.g., [Ph₂S⁺CF₂H]OTf⁻) or difluoromethyl phenyl sulfone (PhSO₂CF₂H). These reagents act as "⁺CF₂H" equivalents, attacking nucleophilic sites such as carbanions generated adjacent to the cyclopropane ring or the ethynyl moiety. The reaction proceeds via Sₙ2 or Sₙ2´ mechanisms, with stereochemistry inversion observed at chiral centers [8].
Radical difluoromethylation has gained prominence for its functional group compatibility. Reagents like Zn(SO₂CF₂H)₂·DMPU (Baran reagent) or BrCF₂H generate •CF₂H radicals under reducing conditions (photoredox catalysis, transition metals). These radicals add across unsaturated systems or abstract hydrogen atoms, enabling C-H difluoromethylation. Minisci-type reactions facilitate •CF₂H addition to heteroaromatics, relevant if the target molecule incorporates such motifs [1] [6]. Mechanistically, photoredox catalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) promote single-electron transfer (SET) to generate the •CF₂H radical, which subsequently adds to electron-deficient alkenes or undergoes radical substitution.
Table 2: Difluoromethylation Reagents and Mechanisms
Reagent Type | Example | Mechanism | Typical Substrates |
---|---|---|---|
Electrophilic | [Ph₂S⁺CF₂H]OTf⁻ | Sₙ2 attack on S⁺-CF₂H | Enolates, carbanions adjacent to rings |
Radical | Zn(SO₂CF₂H)₂·DMPU | SET reduction, •CF₂H generation | Electron-deficient alkenes, heteroarenes |
Nucleophilic | HCF₂TMS (with F⁻ activator) | Deprotonation/desilylation to ⁻CF₂H | Carbonyl compounds (aldol-type) |
Transition Metal | CuCF₂H complexes | Transmetalation, C-CF₂H reductive elimination | Aryl/vinyl halides |
Transition metal-mediated pathways leverage copper or palladium complexes. Copper-catalyzed reactions often use TMSCF₂H as the nucleophilic difluoromethyl source, transmetalating to form Cu-CF₂H species that participate in cross-coupling with halocyclopropanes. Palladium catalysis enables difluoromethylation of aryl halides within cyclopropane derivatives via Pd⁰/PdII cycles [6] [8].
Advanced synthetic routes leverage transition metals to concurrently assemble the cyclopropane ring and introduce the ethynyl or difluoromethyl group, enhancing efficiency.
Rhodium(II)-catalyzed cyclopropanation of α-difluoromethyl alkenes (e.g., CHF₂-substituted styrenes) using donor-acceptor diazo reagents (e.g., ethyl diazoacetate, EDA) represents a powerful method. Rh₂(OAc)₄ or chiral Rh₂(esp)₂ catalysts decompose the diazo compound, generating a metallocarbene that stereoselectively adds across the alkene C=C bond, forming the cyclopropane and installing functionalized side chains proximal to the CHF₂ group. Subsequent Sonogashira coupling can introduce the ethynyl moiety [2] [7].
Palladium and Nickel catalysis enables direct ethynylation of halocyclopropanes. Sonogashira coupling is particularly effective, utilizing terminal alkynes (e.g., trimethylsilylacetylene) and halocyclopropanes bearing a difluoromethyl group. The catalytic cycle involves Pd⁰ oxidative addition into the C-X bond, transmetalation with the copper acetylide, and reductive elimination to form the C(sp³)-C(sp) bond [1]. Nickel catalysis, often employing Ni(cod)₂ with N-heterocyclic carbene (NHC) ligands, offers cost advantages and compatibility with challenging substrates, including those prone to β-hydride elimination [6].
A cutting-edge approach involves biocatalytic cyclopropanation using engineered myoglobin variants. These hemoproteins catalyze carbene transfer from ethyl diazoacetate to α-difluoromethyl alkenes under mild, aqueous conditions. The double mutant Mb(H64V,V68A) achieves near-quantitative yields (>99%) and exceptional stereoselectivity (>99% de and ee) for CHF₂-substituted cyclopropanes. Whole-cell biotransformations using E. coli expressing this variant maintain high stereoselectivity (96% de, >99% ee), demonstrating scalability (up to 45 mL reaction volume) [2]. This method provides a sustainable route to enantiopure precursors for 1-(difluoromethyl)-1-ethynylcyclopropane.
Accessing enantiomerically pure 1-(difluoromethyl)-1-ethynylcyclopropane necessitates precise stereocontrol at the cyclopropane carbon bearing the CHF₂ group. Three primary strategies prevail:
Chiral Auxiliary-Mediated Cyclopropanation: Achiral difluorocarbene sources react with alkenes incorporating chiral auxiliaries (e.g., Evans oxazolidinones, Oppolzer sultams) attached to the alkene moiety. The auxiliary dictates the facial selectivity during cyclopropanation. After ring formation, the auxiliary is cleaved, yielding enantiomerically enriched cyclopropanes. While effective, this approach requires stoichiometric chiral material [1] [8].
Transition Metal Catalysis with Chiral Ligands: Rhodium(II) carboxylates complexed with chiral ligands (e.g., Rh₂(S-DOSP)₄, Rh₂(S-PTAD)₄) enable asymmetric cyclopropanation of α-difluoromethyl alkenes with diazo compounds. The chiral environment around the Rh-carbene intermediate controls the approach of the alkene substrate, enabling high enantioselectivity (typically 80-95% ee). However, achieving >99% ee often remains challenging, and diazo compounds pose safety concerns [8].
Engineered Biocatalysts (Myoglobin Variants): This represents the state-of-the-art for stereoselective synthesis. Directed evolution of sperm whale myoglobin yielded variants optimized for cyclopropanating α-difluoromethyl alkenes. The key mutations (H64V, V68A) create an expanded and more stereochemically defined active site pocket near the heme iron:
Table 3: Performance of Engineered Myoglobin Catalysts in CHF₂-Cyclopropanation
Catalyst | Yield (%) | TON | de (%) | ee (%) | Notes |
---|---|---|---|---|---|
Wild-Type Mb | 37 | 185 | 79 | 5 | Low activity/stereoselectivity |
Mb(V68A) | 33 | 165 | 97 | 91 | Improved de/ee vs. WT |
Mb(H64A,V68A) | 26 | 130 | 99 | 98 | High selectivity, moderate activity |
Mb(H64V,V68A) | 97 | 485 | 97 | >99 | Optimal: High yield, activity, selectivity |
Mb(H64V,V68A) (1μM) | 30 | 3000 | 96 | 98 | Exceptional catalyst productivity |
Mb(H64V,V68A) Whole Cell | 67 | 335 | 96 | >99 | Scalable, practical biocatalysis |
The Mb(H64V,V68A) variant achieves remarkable performance: high turnover numbers (TON up to 3,000), near-quantitative yields (97%), excellent diastereoselectivity (97% de), and virtually perfect enantioselectivity (>99% ee). This system exhibits broad substrate scope across various α-difluoromethyl alkenes. Furthermore, an enantiodivergent variant (Mb(L29T,H64V,V68F)) was developed, producing the opposite cyclopropane enantiomer with 87% ee, highlighting the tunability of the biocatalytic approach [2].
Post-cyclopropanation functionalization allows introduction of the ethynyl group enantioselectively. For example, chiral CHF₂-cyclopropyl halides or triflates, synthesized via the above methods, undergo asymmetric Sonogashira coupling using chiral Pd catalysts (e.g., Pd/BINAP complexes) or chiral Cu catalysts, ensuring the final C-C bond formation occurs without racemization at the sensitive cyclopropane stereocenter [1] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0